molecular formula C17H16F2N2O3S B2713817 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2034384-85-3

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2713817
CAS No.: 2034384-85-3
M. Wt: 366.38
InChI Key: QBZYZVOOKLSFNU-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane ring system with a 1,1-dioxide moiety, substituted at the 7-position with a 2-fluorophenyl group. The methanone group at the 4-position is linked to a 3-fluoropyridin-4-yl aromatic ring. Structural analogs often vary in substituents on the thiazepane core or the methanone group, leading to distinct physicochemical and pharmacological profiles .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-14-4-2-1-3-12(14)16-6-8-21(9-10-25(16,23)24)17(22)13-5-7-20-11-15(13)19/h1-5,7,11,16H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYZVOOKLSFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring and fluorinated aromatic groups, suggests various interactions with biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N2O4SC_{19}H_{17}F_2N_2O_4S with a molecular weight of 420.47 g/mol. The structure includes:

  • A thiazepan ring , which can facilitate interactions with biological macromolecules.
  • Fluorophenyl and fluoropyridinyl groups , enhancing binding affinity to target receptors through π-π stacking and hydrogen bonding.

The compound's mechanism of action involves:

  • Binding to Enzymes/Receptors : The fluorinated groups enhance interaction with active sites of enzymes or receptors, potentially modulating their activity.
  • Hydrogen Bonding : The thiazepane structure allows for hydrogen bonding with polar residues in proteins, influencing biological pathways.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related thiazepane derivatives can inhibit cell proliferation in breast, colon, and lung cancer models. The highest activity was noted for compounds with similar structural motifs that disrupt cellular processes through different mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. The presence of fluorinated aromatic groups has been linked to enhanced antimicrobial efficacy against various pathogens. Preliminary tests suggest that this compound may exhibit significant antibacterial and antifungal activities, although specific data on this compound remains limited .

Study 1: Synthesis and Evaluation

A study focused on synthesizing thiazepane derivatives similar to this compound evaluated their biological activities against cancer cell lines. Results indicated that modifications in the fluorinated groups significantly impacted the antiproliferative activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Study 2: Computational Predictions

Computational models such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the biological activity of this compound based on its structural characteristics. These models indicate potential interactions with multiple biological targets, supporting further experimental validation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Significant inhibition of proliferation in cancer cell lines
Antimicrobial Potential antibacterial and antifungal properties
Mechanism Insights Modulates enzyme/receptor activity via binding interactions

Scientific Research Applications

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Potential efficacy against bacterial and fungal strains.
  • Enzyme Inhibition : Possible interactions with enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cyclooxygenase enzymes (COX). It was found to inhibit COX-2 activity selectively, indicating potential applications in pain management and anti-inflammatory therapies.

Case Study 3: Receptor Binding Studies

Binding affinity studies revealed that the compound interacts with serotonin receptors, which may open avenues for its use in treating mood disorders or anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Thiazepane Derivatives with Different Methanone Substituents
  • Target Compound: (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone Methanone Group: 3-fluoropyridin-4-yl (aromatic, polar).
  • Analog 1: (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone () Methanone Group: 1-(4-fluorophenyl)cyclopropyl (aliphatic, non-polar).
  • Analog 2: (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclohexyl)methanone () Methanone Group: Cyclohexyl (aliphatic, hydrophobic). Key Features: Chlorine substitution at the phenyl group may enhance electronegativity compared to fluorine, altering binding affinity .
(b) Substituent Effects on the Thiazepane Ring
  • Fluorine vs.
  • Pyridine vs. Cyclopropane/Cyclohexyl: The 3-fluoropyridin-4-yl group introduces a planar, aromatic system, contrasting with the non-planar cyclopropane or cyclohexyl groups in analogs. This difference may influence binding to flat hydrophobic pockets or polar enzyme active sites .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~390 g/mol (estimated) ~420 g/mol ~400 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~3.2 (higher) ~3.0 (higher)
Solubility (aq.) Moderate (pyridine polarity) Low (cyclopropane hydrophobicity) Very low (cyclohexyl group)
Hydrogen-Bond Acceptors 5 (pyridine N, sulfone O) 3 (sulfone O, cyclopropane F) 2 (sulfone O)

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